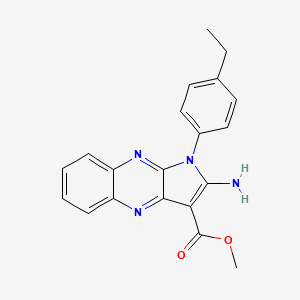

![molecular formula C22H26N4O4S B11618062 N-tert-butyl-3-{1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(4-methylphenyl)carbonyl]hydrazinyl}propanamide](/img/structure/B11618062.png)

N-tert-butyl-3-{1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(4-methylphenyl)carbonyl]hydrazinyl}propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- この化合物は、その独特な構造から様々な分野で応用される可能性があります。

N-tert-ブチル-3-{1-(1,1-ジオキシド-1,2-ベンゾチアゾール-3-イル)-2-[(4-メチルフェニル)カルボニル]ヒドラジニル}プロパンアミド: は、複雑な構造を持つ合成有機化合物です。以下に構造を分解して説明します。

準備方法

合成経路:

反応条件:

工業生産:

化学反応解析

一般的な試薬と条件:

主な生成物:

科学研究への応用

化学: 有機合成におけるビルディングブロックとして使用されます。

生物学: 潜在的な生物活性(酵素阻害など)について調査されています。

医学: 創薬に役立つ可能性があります。

工業: 特殊化学品の製造に使用されます。

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo further oxidation, particularly at the benzisothiazole ring, to form sulfone derivatives.

Reduction: Reduction reactions can target the dioxido group, converting it back to a thioether.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Thioether derivatives.

Substitution: Various substituted benzisothiazole derivatives.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

作用機序

- この化合物の作用機序は、その独特な構造により、特定の分子標的(酵素、受容体など)との相互作用が関与していると考えられます。

- 正確な経路を明らかにするためには、さらなる研究が必要です。

類似化合物との比較

特性

分子式 |

C22H26N4O4S |

|---|---|

分子量 |

442.5 g/mol |

IUPAC名 |

N-tert-butyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(4-methylbenzoyl)amino]amino]propanamide |

InChI |

InChI=1S/C22H26N4O4S/c1-15-9-11-16(12-10-15)21(28)24-26(14-13-19(27)23-22(2,3)4)20-17-7-5-6-8-18(17)31(29,30)25-20/h5-12H,13-14H2,1-4H3,(H,23,27)(H,24,28) |

InChIキー |

YBJMRCPIKQDKDY-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C(=O)NN(CCC(=O)NC(C)(C)C)C2=NS(=O)(=O)C3=CC=CC=C32 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butyl 4-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)benzoate](/img/structure/B11617982.png)

![2-[(Benzalamino)-(1,1-diketo-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B11617995.png)

![2,2-Dimethyl-3-phenyl-7-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)hept-5-yn-3-ol](/img/structure/B11618003.png)

![2-{[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]methyl}phenyl 3-methoxybenzoate](/img/structure/B11618013.png)

![N-[2-methyl-4-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B11618015.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11618022.png)

![(2E)-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinane-6-carboxamide](/img/structure/B11618023.png)

![4-{5-(4-fluorophenyl)-2-oxo-3-[(4-sulfamoylphenyl)amino]-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B11618025.png)

![1-[1-(2-chlorophenyl)-5-ethoxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B11618036.png)

methanone](/img/structure/B11618045.png)

![3-amino-N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11618061.png)

![2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11618064.png)